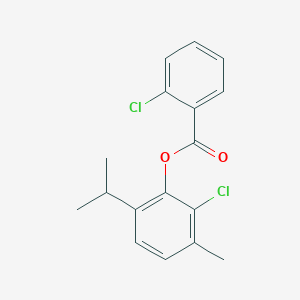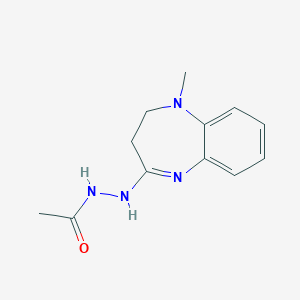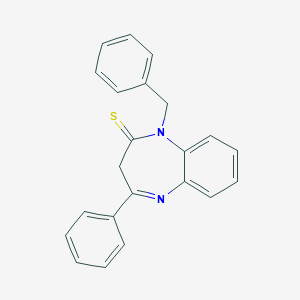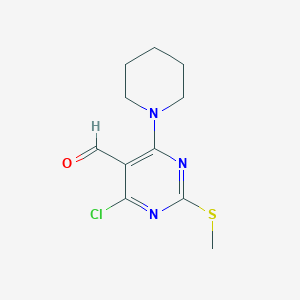
2-Chloro-6-isopropyl-3-methylphenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-isopropyl-3-methylphenyl 2-chlorobenzoate is a chemical compound that belongs to the family of benzoates. It is commonly known as "Chlorfenapyr" and is used as a pesticide in the agricultural industry. The compound is highly effective in controlling a wide range of pests, including mites, thrips, and beetles.
Wirkmechanismus
Chlorfenapyr acts as a pro-insecticide, meaning it is converted into an active form by the insect's metabolism. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy source for the insect's cells. This leads to a disruption of the insect's cellular metabolism, ultimately causing death.
Biochemical and Physiological Effects:
Chlorfenapyr has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms. The compound is rapidly metabolized in mammals and excreted in the urine and feces. Chlorfenapyr has been found to have no significant effects on the reproductive system, growth, or development of mammals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Chlorfenapyr in lab experiments is its high efficacy against a wide range of pests. However, the compound can be expensive and difficult to synthesize. Additionally, it can be toxic to aquatic organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Chlorfenapyr. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the investigation of the compound's potential use in controlling pests in urban areas, such as cockroaches and bed bugs. Additionally, research could be conducted on the potential use of Chlorfenapyr in combination with other pesticides to increase efficacy and reduce the development of resistance in pests.
Synthesemethoden
The synthesis of Chlorfenapyr involves the reaction of 2-chloro-6-isopropyl-3-methylphenol with 2-chlorobenzoyl chloride in the presence of a base. The reaction yields Chlorfenapyr as a white crystalline solid with a melting point of 100-102°C.
Wissenschaftliche Forschungsanwendungen
Chlorfenapyr has been extensively studied for its pesticidal properties. It has been found to be highly effective against a wide range of pests, including mites, thrips, and beetles. The compound is also effective against pests that have developed resistance to other pesticides. Chlorfenapyr has been used in the agricultural industry to control pests in crops such as cotton, vegetables, and fruits.
Eigenschaften
Molekularformel |
C17H16Cl2O2 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
(2-chloro-3-methyl-6-propan-2-ylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C17H16Cl2O2/c1-10(2)12-9-8-11(3)15(19)16(12)21-17(20)13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
InChI-Schlüssel |
KTOIPEQFOJMAQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)







![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)